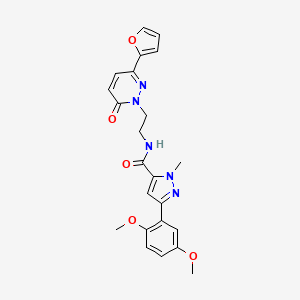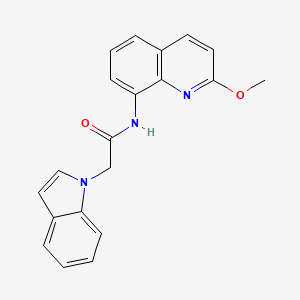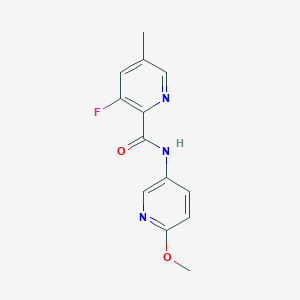
3-(2,5-dimethoxyphenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through a 3+2 annulation method, which is an effective route for creating substituted pyrazoles. In one study, the synthesis began with the preparation of (E)-ethyl 2-benzylidene-3-oxobutanoate from ethyl acetoacetate and benzaldehyde using the Knoevenagel approach. This intermediate then underwent a cyclocondensation reaction with phenylhydrazine hydrochloride in acetic acid under reflux conditions to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Although the compound , "3-(2,5-dimethoxyphenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide," was not synthesized in the provided studies, the methods described could potentially be adapted for its synthesis by altering the substituents used in the annulation and cyclocondensation reactions.
Molecular Structure Analysis
The molecular structure of synthesized pyrazole derivatives can be confirmed using single crystal X-ray diffraction studies. The structure is further stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π···π stacking interactions. Spectroscopic methods like NMR, mass, UV-Vis, and CHN analysis are also employed to characterize the compound. Theoretical calculations, including 1H-NMR, TD-SCF, HOMO/LUMO, MEP, Hirshfeld surface, and Mulliken population analysis, can be compared with experimental data to validate the optimized theoretical structure parameters .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be explored through their interactions with various reagents. For instance, silylated derivatives of pyrazole carboxamides can react with 2-chlorotetrahydrofuran to yield tetrahydrofuran-2-yl derivatives. Similarly, reactions with 2-chlorotetrahydropyran can produce tetrahydropyran-2-yl compounds, which can be identified as positional isomers based on 1H NMR and UV data . These reactions demonstrate the potential for pyrazole derivatives to undergo substitution reactions, forming new compounds with different heterocyclic substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be assessed through various in vitro methods. For example, the antioxidant properties of these compounds can be evaluated using DPPH and hydroxyl radical scavenging methods. The antileukemic activities of furanyl, pyranyl, and ribosyl derivatives of pyrazole carboxamides can be tested against L-1210 leukemia cells in vivo, providing insight into their potential therapeutic applications . These evaluations are crucial for understanding the biological relevance and potential pharmaceutical applications of new pyrazole derivatives.
Aplicaciones Científicas De Investigación
Antiviral Activity
- Some derivatives of furan, including those structurally related to the specified compound, demonstrated promising antiviral activity, particularly against the H5N1 avian influenza virus. This was determined through EC50 and LD50 values and confirmed by plaque reduction assays on Madin-Darby canine kidney cells (Flefel et al., 2012).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of compounds structurally similar to the specified chemical was analyzed, providing insight into hydrogen bond interactions. Such studies are crucial in understanding the molecular properties that may influence the chemical's behavior in various applications (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives, closely related to the specified compound, exhibited significant antimicrobial and anticancer activities. Some of these compounds showed higher anticancer activity than the reference drug, doxorubicin (Hafez et al., 2016).
Synthesis and Antioxidant Activity
- The synthesis of certain pyrazolyl and furan derivatives, which share structural similarities with the compound , revealed significant antioxidant activities. These findings are important for developing potential therapeutic agents (Zaki et al., 2017).
Antimicrobial Evaluation
- Research on pyrazole and imidazole derivatives, which include structural elements similar to the specified chemical, indicated notable antimicrobial activities. This suggests potential applications in combating microbial infections (Idhayadhulla et al., 2012).
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-27-19(14-18(25-27)16-13-15(31-2)6-8-20(16)32-3)23(30)24-10-11-28-22(29)9-7-17(26-28)21-5-4-12-33-21/h4-9,12-14H,10-11H2,1-3H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVIYJKEQYPMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)
![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)
![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)
![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)





![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)